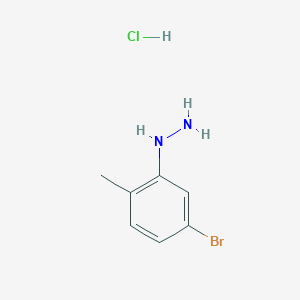

(5-Bromo-2-methylphenyl)hydrazine hydrochloride

説明

(5-Bromo-2-methylphenyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C7H10BrClN2 and its molecular weight is 237.52 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Characterization

(5-Bromo-2-methylphenyl)hydrazine hydrochloride is utilized in the synthesis of various chemical compounds due to its reactivity. For instance, it has been involved in reactions leading to the formation of novel bromo hydrazine derivatives characterized by crystallographic, DFT studies, and Hirshfeld surface analysis. These derivatives are significant for their potential applications in biological activities and material sciences, demonstrating the versatility of this compound in chemical synthesis (Lalvani et al., 2021).

Molecular Interactions and Stability

Research involving this compound extends to the study of molecular interactions and stability within chemical structures. The compound has been used to explore the fluorescence properties and crystal structures of various complexes, indicating its utility in understanding molecular dynamics and stability. Studies such as those conducted by Chang-zheng have revealed how ligands and complexes containing bromo and hydrazine groups exhibit enhanced fluorescence intensity, highlighting the compound's role in material science and photophysical studies (Chang-zheng, 2012).

Antimicrobial and Biological Activities

The antimicrobial properties of compounds synthesized using this compound have been a subject of investigation. For example, Bharti et al. synthesized a series of compounds containing the thiazole ring and evaluated their antimicrobial activities. Such studies contribute to the field of medicinal chemistry by identifying potential therapeutic agents and understanding the structure-activity relationship of these compounds (Bharti et al., 2010).

Corrosion Inhibition

This compound has been explored for its application in corrosion inhibition. Research by Yadav et al. focused on the inhibitive properties of synthesized hydrazine compounds on steel surfaces in acidic environments. Such studies are crucial for the development of effective corrosion inhibitors in industrial applications, showcasing the practical importance of this compound in materials science (Yadav et al., 2015).

Chemical Synthesis Processes

The compound's role in chemical synthesis processes has been documented, with studies detailing methodologies for its preparation and utilization in further chemical reactions. This highlights the compound's significance in synthetic chemistry, providing a foundation for the development of new materials and chemicals (Ben-ren, 2010).

Safety and Hazards

作用機序

Target of Action

Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Hydrazine compounds are known to undergo reactions with carbonyl compounds to form hydrazones, a process that is essentially irreversible as the adduct dehydrates . This reaction could potentially interfere with the normal functioning of biological molecules.

Biochemical Pathways

Hydrazine compounds are known to be involved in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

The compound is a solid at room temperature, suggesting that its bioavailability may be influenced by factors such as solubility and stability .

Result of Action

Based on the known reactivity of hydrazine compounds, it can be speculated that the compound may interfere with the normal functioning of biological molecules, potentially leading to various cellular effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of (5-Bromo-2-methylphenyl)hydrazine hydrochloride. The compound is stable at room temperature , suggesting that it may be relatively stable under physiological conditions.

特性

IUPAC Name |

(5-bromo-2-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-5-2-3-6(8)4-7(5)10-9;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCDKQYITVUEBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624260 | |

| Record name | (5-Bromo-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214915-80-7 | |

| Record name | (5-Bromo-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

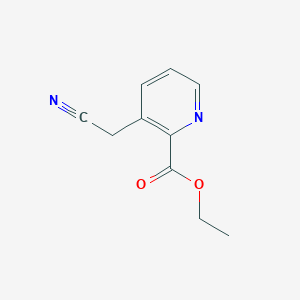

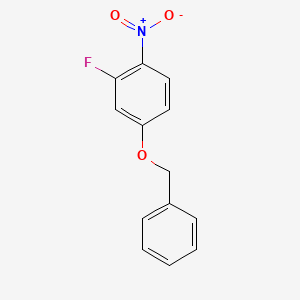

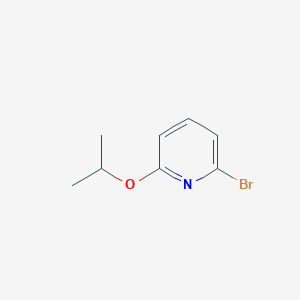

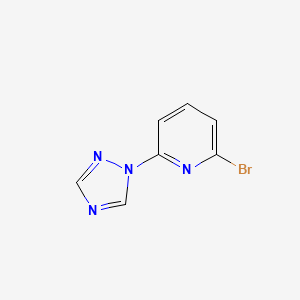

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。